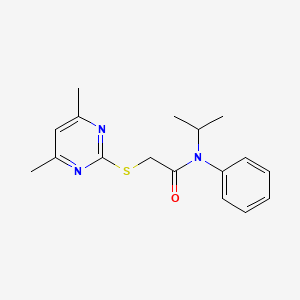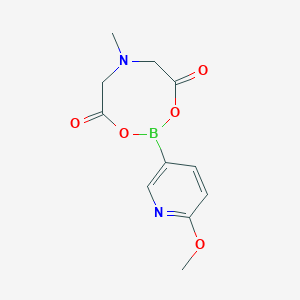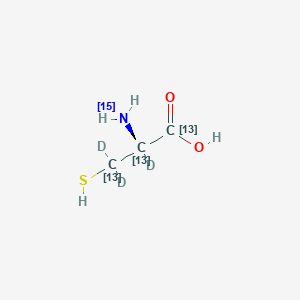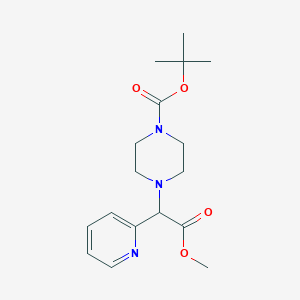
2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide is an organic compound with a complex structure that includes a pyrimidine ring substituted with dimethyl groups and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Thioether Formation: The pyrimidine ring is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.
Amide Formation: The final step involves the reaction of the thioether-substituted pyrimidine with isopropylamine and phenylacetyl chloride to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) with a Lewis acid catalyst
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro compounds, halogenated derivatives
科学的研究の応用
Chemistry
In chemistry, 2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the pyrimidine ring and thioether linkage suggests potential activity against certain biological pathways, which could be harnessed for therapeutic purposes.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thioether linkage and pyrimidine ring could facilitate binding to specific molecular targets, influencing cellular pathways.
類似化合物との比較
Similar Compounds
- 2-((4,6-Dimethyl-2-pyrimidinyl)thio)acetamide
- N-isopropyl-N-phenylacetamide
- 4,6-Dimethyl-2-thiopyrimidine
Uniqueness
Compared to similar compounds, 2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide stands out due to its combined structural features. The presence of both the pyrimidine ring and the thioether linkage, along with the isopropyl and phenyl groups, provides a unique set of chemical properties and potential biological activities.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields
特性
分子式 |
C17H21N3OS |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C17H21N3OS/c1-12(2)20(15-8-6-5-7-9-15)16(21)11-22-17-18-13(3)10-14(4)19-17/h5-10,12H,11H2,1-4H3 |
InChIキー |
IUDLHYDCTBXHJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SCC(=O)N(C2=CC=CC=C2)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)



![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)



